REACTION_CXSMILES
|
[CH2:1]([Sn:5](=O)[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:11]([CH:19]([SH:23])[C:20]([O-:22])=[O:21])[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17]>>[CH2:11]([CH:19]([SH:23])[C:20]([O-:22])=[O:21])[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[CH2:11]([CH:19]([SH:23])[C:20]([O-:22])=[O:21])[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[CH2:1]([Sn+2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4] |f:2.3.4|
|
Name
|
|
Quantity
|
248.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
Name
|
isooctylthioglycolate
|
Quantity
|
425.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(C)C)C(C(=O)[O-])S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
while distilling off
|
Type
|
CUSTOM
|
Details
|
water of reaction
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
FILTRATION
|
Details
|
filtering
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(C)C)C(C(=O)[O-])S.C(CCCCC(C)C)C(C(=O)[O-])S.C(CCC)[Sn+2]CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 656.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |